3-(benzylsulfamoyl)-N-(4-chlorophenyl)benzamide
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Overview
Description
3-(benzylsulfamoyl)-N-(4-chlorophenyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzylsulfamoyl group and a 4-chlorophenyl group attached to a benzamide core. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in both academic and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylsulfamoyl)-N-(4-chlorophenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chloroaniline with benzylsulfonyl chloride to form the intermediate benzylsulfonamide. This intermediate is then reacted with benzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and bases like triethylamine or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(benzylsulfamoyl)-N-(4-chlorophenyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylsulfamoyl or 4-chlorophenyl groups using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may be conducted in acidic or basic media, while reduction reactions often require anhydrous conditions. Substitution reactions may be facilitated by the use of polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the benzylsulfamoyl group can yield sulfonic acids, while reduction of the benzamide group can produce amines. Substitution reactions can lead to the formation of various substituted derivatives, depending on the nucleophile employed.
Scientific Research Applications
3-(benzylsulfamoyl)-N-(4-chlorophenyl)benzamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(benzylsulfamoyl)-N-(4-chlorophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-3-(phenylsulfamoyl)benzamide
- 3-(benzylsulfamoyl)-N-(4-methylphenyl)benzamide
- 3-(benzylsulfamoyl)-N-(4-fluorophenyl)benzamide
Uniqueness
Compared to similar compounds, 3-(benzylsulfamoyl)-N-(4-chlorophenyl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the 4-chlorophenyl group, in particular, can enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
3-(benzylsulfamoyl)-N-(4-chlorophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3S/c21-17-9-11-18(12-10-17)23-20(24)16-7-4-8-19(13-16)27(25,26)22-14-15-5-2-1-3-6-15/h1-13,22H,14H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHLGHGWLKIUMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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